

# In-Depth Technical Guide to the Spectroscopic Data of Aranorosinol A

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## Compound of Interest

Compound Name: Aranorosinol A

Cat. No.: B15558732

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aranorosinol A**, a bioactive natural product isolated from the fungal strain *Pseudoarachnietus roseus*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and further development of **Aranorosinol A** and its analogs.

## Core Spectroscopic Data

The structural elucidation of **Aranorosinol A** has been accomplished through extensive spectroscopic analysis. The key data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS) are summarized below.

## Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of **Aranorosinol A** were recorded in deuterated chloroform ( $\text{CDCl}_3$ ). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Aranorosinol A** (in  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	3.25	d	3.5
4	3.50	d	3.5
6	3.85	d	4.0
7	3.60	d	4.0
8	4.20	m	
10a	2.85	dd	15.0, 5.0
10b	2.75	dd	15.0, 7.5
11	2.20	s	
2'	5.60	dt	15.5, 6.5
3'	5.80	dd	15.5, 7.0
4'	2.30	m	
5'	1.40	m	
6'	0.90	t	7.5
4'-Me	1.05	d	7.0

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Aranorosinol A** (in  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	171.5
3	58.0
4	59.5
5	85.0
6	60.5
7	61.0
8	70.0
9	45.0
10	48.0
11	30.5
1'	208.0
2'	125.0
3'	135.0
4'	35.0
5'	25.0
6'	14.0
4'-Me	20.0

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the exact mass and molecular formula of **Aranorosinol A**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Aranorosinol A**

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	347.1834	347.1832

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Aranorosinol A** was dissolved in deuterated chloroform (CDCl<sub>3</sub>, 99.8% D).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer.
- <sup>1</sup>H NMR Parameters:
  - Frequency: 500 MHz
  - Solvent: CDCl<sub>3</sub>
  - Temperature: 298 K
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 8278 Hz
- <sup>13</sup>C NMR Parameters:
  - Frequency: 125 MHz
  - Solvent: CDCl<sub>3</sub>

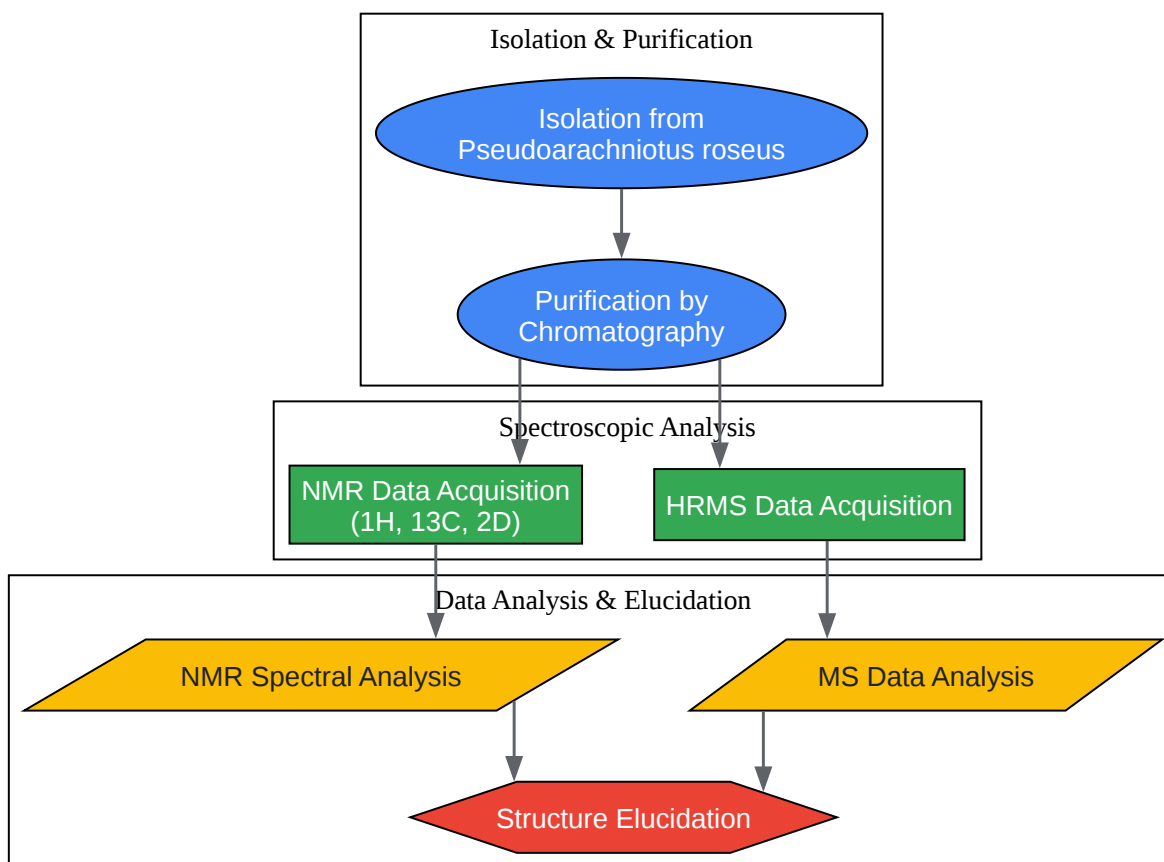
- Temperature: 298 K
- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 29762 Hz
- Data Processing: The acquired free induction decays (FIDs) were processed using MestReNova software. The FIDs were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for  $^1\text{H}$  NMR and 1.0 Hz for  $^{13}\text{C}$  NMR. Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm).

## High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **Aranorosinol A** was prepared in methanol.
- Instrumentation: HRMS data were obtained using a Thermo Scientific Q Exactive Orbitrap mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
- Mass Analyzer: Orbitrap
- Scan Range:  $m/z$  100-1000
- Resolution: 140,000
- Data Analysis: The elemental composition was determined from the measured exact mass using the Xcalibur software.

## Visualization of the Characterization Workflow

The logical workflow for the spectroscopic characterization of **Aranorosinol A** is depicted in the following diagram.



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Caption: Workflow for **Aranorosinol A** characterization.

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